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molecular formula C7H17ClO3Si B101003 (Chloromethyl)triethoxysilane CAS No. 15267-95-5

(Chloromethyl)triethoxysilane

Cat. No. B101003
M. Wt: 212.74 g/mol
InChI Key: ZDOBWJOCPDIBRZ-UHFFFAOYSA-N
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Patent
US07619108B2

Procedure details

Using a method analogous to Example 1, 212.7 g (1 mol) of chloromethyltriethoxysilane are reacted in the presence of 6.1 g (0.03 mol) of tri-n-butylphosphine and 0.1 g of phenothiazine with 130.4 g (1.05 mol) of potassium methacrylate at 90° C. The reaction is complete 4 hours after all the potassium methacrylate has been introduced. Work-up gives 250.0 g (95%) of methacryloxymethyltriethoxysilane having a purity of 99.0%.
Quantity
212.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130.4 g
Type
reactant
Reaction Step Three
Quantity
6.1 g
Type
catalyst
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][Si:3]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6].[C:13]([O-:18])(=[O:17])[C:14]([CH3:16])=[CH2:15].[K+]>C(P(CCCC)CCCC)CCC.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:13]([O:18][CH2:2][Si:3]([O:10][CH2:11][CH3:12])([O:7][CH2:8][CH3:9])[O:4][CH2:5][CH3:6])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
212.7 g
Type
reactant
Smiles
ClC[Si](OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Step Three
Name
Quantity
130.4 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Name
Quantity
6.1 g
Type
catalyst
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
0.1 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C(=C)C)(=O)OC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 250 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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